molecular formula C18H17N3O4S B11361168 Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11361168
M. Wt: 371.4 g/mol
InChI Key: QLKZUZPOLZWMGA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of oxazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of oxazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-9-5-6-12(7-10(9)2)14-8-13(21-25-14)16(22)20-18-19-11(3)15(26-18)17(23)24-4/h5-8H,1-4H3,(H,19,20,22)

InChI Key

QLKZUZPOLZWMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OC)C)C

Origin of Product

United States

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